Bace-IN-1

Description

Properties

IUPAC Name |

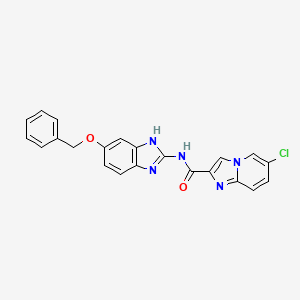

6-chloro-N-(6-phenylmethoxy-1H-benzimidazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN5O2/c23-15-6-9-20-24-19(12-28(20)11-15)21(29)27-22-25-17-8-7-16(10-18(17)26-22)30-13-14-4-2-1-3-5-14/h1-12H,13H2,(H2,25,26,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBUEKXIUDQBPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(N3)NC(=O)C4=CN5C=C(C=CC5=N4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Bace-IN-1 on Amyloid Precursor Protein (APP) Processing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The formation of these plaques is a result of the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase. BACE1 initiates the amyloidogenic pathway, making it a prime therapeutic target for reducing Aβ production. This technical guide provides an in-depth overview of the mechanism of action of Bace-IN-1, a potent BACE1 inhibitor, on APP processing. We will delve into the quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action of this compound

This compound is a high-potency, brain-penetrant inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] Its primary mechanism of action is the direct inhibition of the catalytic activity of BACE1. By binding to the active site of the BACE1 enzyme, this compound prevents the cleavage of APP at the β-site. This inhibition effectively diverts APP processing away from the amyloidogenic pathway and towards the non-amyloidogenic pathway.

In the amyloidogenic pathway , BACE1 cleaves APP to generate a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment, C99.[2] Subsequent cleavage of C99 by γ-secretase releases the neurotoxic Aβ peptides.[2]

In the non-amyloidogenic pathway , APP is cleaved by α-secretase within the Aβ domain, which precludes the formation of Aβ. This process produces a soluble N-terminal fragment (sAPPα) and a membrane-bound C-terminal fragment, C83.[2]

By inhibiting BACE1, this compound reduces the production of sAPPβ and C99, thereby decreasing the substrate available for γ-secretase and ultimately lowering the levels of Aβ peptides.

Quantitative Data

The inhibitory potency of this compound has been determined through various in vitro assays. The following table summarizes the key quantitative data for this compound and provides a comparison with other notable BACE1 inhibitors.

| Compound | Target | IC50 (nM) | Cell-Based Aβ42 IC50 (nM) | Reference |

| This compound | human BACE1 | 32 | N/A | [1] |

| This compound | human BACE2 | 47 | N/A | [1] |

| Bace-IN-13 | BACE1 | 2.9 | 1.3 | [3] |

| Lanabecestat | BACE1 | 0.6 | N/A | [4] |

| Verubecestat | BACE1 | Potent inhibitor (specific IC50 not provided in search results) | N/A | [5] |

N/A: Not available in the provided search results.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.

References

- 1. BACE1-IN-1 | BACE | TargetMol [targetmol.com]

- 2. Frontiers | Targeting Amyloidogenic Processing of APP in Alzheimer’s Disease [frontiersin.org]

- 3. BACE1-IN-13 | Beta-Secretase | TargetMol [targetmol.com]

- 4. Clinical Bioavailability of the Novel BACE1 Inhibitor Lanabecestat (AZD3293): Assessment of Tablet Formulations Versus an Oral Solution and the Impact of Gastric pH on Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety, Tolerability, and Pharmacokinetics of the β‐Site Amyloid Precursor Protein‐Cleaving Enzyme 1 Inhibitor Verubecestat (MK‐8931) in Healthy Elderly Male and Female Subjects - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physiological Substrates of BACE1

Introduction to BACE1

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as β-secretase, is a type I transmembrane aspartyl protease. Its primary function is the ectodomain shedding of membrane proteins through juxtamembrane proteolysis. BACE1 is synthesized in the endoplasmic reticulum and is trafficked through the Golgi apparatus to the cell surface and endosomes. The enzyme's catalytic activity is optimal in acidic environments, such as those found in endosomes and the trans-Golgi network.

While BACE1 is most renowned for its role in Alzheimer's disease (AD) as the rate-limiting enzyme that cleaves the amyloid precursor protein (APP) to initiate the production of amyloid-β (Aβ) peptides, it is now understood that APP is just one of many physiological substrates for this enzyme. The identification of a broad range of BACE1 substrates has revealed its involvement in numerous physiological processes, including myelination, axon guidance, neurogenesis, and synaptic function. Consequently, the therapeutic inhibition of BACE1 for AD must be carefully considered in light of its potential effects on these other essential pathways. This guide provides a comprehensive overview of the known physiological substrates of BACE1, the experimental methods used for their identification, and the signaling pathways they regulate.

Physiological Substrates of BACE1

A growing number of physiological substrates for BACE1 have been identified, primarily through unbiased proteomic screening approaches. The majority of these substrates are type I transmembrane proteins, though some type II and GPI-anchored proteins have also been reported. A key characteristic of BACE1 substrates is their single-pass transmembrane topology. Below is a summary of key BACE1 substrates categorized by their primary physiological function.

Neuronal Development and Synaptic Function

| Substrate | Protein Family/Function | Key Findings |

| APP (Amyloid Precursor Protein) | Cell adhesion, synaptogenesis | The most well-known BACE1 substrate; its cleavage initiates Aβ production. A specific mutation in APP (A673T) reduces BACE1 cleavage and lowers the risk of Alzheimer's disease. |

| APLP1 & APLP2 (APP-like proteins) | Homologs of APP | Also cleaved by BACE1, suggesting a broader role for BACE1 in the metabolism of this protein family. |

| CHL1 (Close Homolog of L1) | Neural cell adhesion molecule | Involved in axon guidance. BACE1 cleavage of CHL1 can be induced by Sema3A and results in growth cone collapse. |

| Contactin-2 (CNTN2) | Cell adhesion molecule | A validated BACE1 substrate involved in synapse formation. |

| Jagged1 (JAG1) | Ligand for Notch receptors | BACE1 cleavage of JAG1 regulates the Jag1-Notch signaling pathway, which is crucial for astrogenesis and neurogenesis. |

| L1CAM (L1 cell adhesion molecule) | Neural cell adhesion molecule | A substrate involved in neurite outgrowth and axon guidance. |

| Neuregulin 1 (NRG1) | Growth and differentiation factor | BACE1 cleavage of type I and type III NRG1 is critical for regulating myelination. |

| Neuregulin 3 (NRG3) | Growth and differentiation factor | A homolog of NRG1, also implicated in myelination and cleaved by BACE1. |

| Seizure protein 6 (SEZ6) & SEZ6L | Synaptic function | Among the most robustly identified BACE1 substrates in neurons, involved in synapse formation and neurite outgrowth. |

| Voltage-gated sodium channel β-subunits (Navβ2) | Ion channel regulation | BACE1 cleavage of these subunits is involved in regulating sodium channel metabolism in neurons. |

Other Physiological Roles

| Substrate | Protein Family/Function | Key Findings |

| IL-1R2 (Interleukin-1 receptor II) | Decoy receptor for interleukin-1 | BACE1 cleavage of IL-1R2 may play a role in modulating inflammatory responses. |

| P-selectin glycoprotein ligand-1 (PSGL-1) | Cell adhesion molecule | Involved in immune cell trafficking. Cleavage by BACE1 affects white blood cell recruitment. |

| ST6Gal I (Golgi-localized α2,6-sialyltransferase) | Enzyme | A Golgi-resident enzyme that is a known BACE1 substrate. |

| VCAM-1 (Vascular cell adhesion protein 1) | Cell adhesion molecule | Identified as a potential BACE2 substrate, but also monitored in BACE1 inhibition studies. |

Quantitative Analysis of BACE1 Substrate Cleavage

Quantitative proteomics has been instrumental in identifying and validating BACE1 substrates. These studies often compare the secretomes of cells or tissues with and without BACE1 activity (e.g., using BACE1 inhibitors or in BACE1 knockout models). The table below summarizes quantitative data for several validated substrates.

| Substrate | Experimental System | Method | Quantitative Finding | Reference |

| SEZ6 | BACE1 knockout mouse brain | SILA (Stable Isotope Labeling by Amino acids) | Significant accumulation of full-length protein in membrane fraction. | |

| CHL1 | BACE1 inhibitor-treated P10 mice | Western Blot | Reduction of soluble ectodomain in the soluble fraction and increase of full-length protein in the lysate. | |

| L1CAM | BACE1 inhibitor-treated P10 mice | Western Blot | Reduction of soluble ectodomain in the soluble fraction and increase of full-length protein in the lysate. | |

| Contactin-2 | BACE1 inhibitor-treated P10 mice | Western Blot | Reduction of soluble ectodomain in the soluble fraction and increase of full-length protein in the lysate. | |

| sAPPβ | BACE1 inhibitor-treated P10 mice | Western Blot | Reduction of soluble ectodomain in the soluble fraction. | |

| PTPRD | BACE1 knockout endothelial cells | Western Blot | Significant increase in cellular protein expression. | |

| DCC | BACE1 knockout endothelial cells | Western Blot | Significant increase in cellular protein expression. |

Experimental Protocols for BACE1 Substrate Identification

Several key methodologies have been developed and utilized to identify and validate BACE1 substrates. These techniques are crucial for researchers in this field to understand and potentially replicate.

Quantitative Proteomics using SILAC

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful method for the quantitative analysis of proteins. In the context of BACE1 substrate discovery, it is often used to compare the proteomes of wild-type versus BACE1 knockout cells or tissues.

Methodology:

-

Metabolic Labeling: Two populations of cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled, e.g., ¹³C₆-arginine and ¹³C₆-lysine) essential amino acids.

-

Sample Preparation: The "heavy"-labeled cells (e.g., wild-type) and "light"-labeled cells (e.g., BACE1 knockout) are lysed, and the protein concentrations are determined.

-

Protein Mixing: Equal amounts of protein from the "heavy" and "light" samples are mixed.

-

Protein Digestion: The combined protein mixture is digested into peptides, typically using trypsin.

-

Mass Spectrometry (LC-MS/MS): The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry. Peptides derived from the two cell populations can be distinguished by their mass difference.

-

Data Analysis: The relative abundance of "heavy" and "light" peptides is quantified. A significant increase in the ratio of a particular protein in the BACE1 knockout sample compared to the wild-type indicates it may be a BACE1 substrate.

Caption: Workflow for SILAC-based quantitative proteomics to identify BACE1 substrates.

Secretome Protein Enrichment with Click Sugars (SPECS)

The SPECS method is designed to identify shed ectodomains of membrane proteins from the conditioned media of primary cells, even in the presence of high concentrations of serum proteins. This is particularly useful for neuronal cultures.

Methodology:

-

Metabolic Glycan Labeling: Cells are cultured in the presence of a modified sugar (e.g., peracetylated N-azidoacetylmannosamine), which is metabolized and incorporated into glycoproteins.

-

Conditioned Media Collection: The conditioned media, containing the secretome, is collected.

-

Click Chemistry Biotinylation: A biotin alkyne is attached to the azide-modified glycans on the secreted proteins via a copper-catalyzed click reaction.

-

Affinity Purification: The biotinylated glycoproteins are captured and enriched using streptavidin-coated beads.

-

On-Bead Digestion: The captured proteins are digested into peptides directly on the beads.

-

Mass Spectrometry (LC-MS/MS): The resulting peptides are analyzed by LC-MS/MS to identify the proteins. By comparing the secretomes of wild-type versus BACE1-inhibited or knockout neurons, shed substrates can be identified.

Caption: Experimental workflow of the SPECS method for secretome analysis.

In Vitro BACE1 Activity Assay

Fluorogenic resonance energy transfer (FRET) assays are commonly used to measure BACE1 enzymatic activity in vitro, either with purified enzyme or in cell/tissue lysates. These assays are essential for screening BACE1 inhibitors.

Methodology:

-

Substrate Design: A synthetic peptide substrate containing the BACE1 cleavage site is flanked by a fluorophore and a quencher molecule. In its intact state, the quencher absorbs the fluorescence emitted by the fluorophore.

-

Reaction Setup: The FRET substrate is incubated with the source of BACE1 enzyme (e.g., purified BACE1, cell lysate) in an appropriate assay buffer (typically acidic, pH 4.5).

-

Enzymatic Cleavage: BACE1 cleaves the peptide, separating the fluorophore from the quencher.

-

Fluorescence Detection: Upon separation, the fluorophore is no longer quenched and emits a fluorescent signal that can be measured over time using a plate reader. The rate of increase in fluorescence is proportional to BACE1 activity.

-

Inhibitor Screening: Potential BACE1 inhibitors are added to the reaction mixture, and their ability to reduce the rate of fluorescence increase is quantified to determine their potency (e.g., IC₅₀).

Caption: Principle of a FRET-based BACE1 activity assay.

BACE1-Regulated Signaling Pathways

The cleavage of substrates by BACE1 is not merely a degradative process but an active regulatory mechanism that initiates or modulates various signaling pathways.

Neuregulin 1 (NRG1) and Myelination

BACE1 plays a critical role in peripheral nervous system myelination by cleaving type III Neuregulin 1. This cleavage releases a soluble ectodomain that signals through ErbB receptors on Schwann cells, promoting the formation and maintenance of the myelin sheath. Disruption of this pathway in BACE1 knockout mice leads to hypomyelination.

Caption: BACE1-mediated NRG1 signaling pathway in myelination.

Jagged1 and Notch Signaling

BACE1 cleaves Jagged1, a key ligand for the Notch receptor. This cleavage event is a crucial step in regulating Notch signaling, which in turn controls cell fate decisions during development, including astrogenesis and neurogenesis. By processing Jagged1, BACE1 influences the balance between neuronal and glial cell development.

Caption: Regulation of Notch signaling by BACE1 cleavage of Jagged1.

Conclusion

BACE1 is a multi-functional protease with a diverse range of physiological substrates that extend far beyond APP. Its roles in myelination, neuronal guidance, and cell fate determination highlight the complexity of its biological functions. For drug development professionals, this diverse substrate portfolio underscores the potential for side effects with non-selective BACE1 inhibitors. A thorough understanding of these physiological substrates and their associated pathways is therefore critical for the design of safer and more effective therapeutic strategies targeting BACE1 in Alzheimer's disease and other neurological conditions. Future research will likely continue to uncover new substrates and further elucidate the intricate roles of BACE1 in health and disease.

BACE1-IN-1 and its Role in the Amyloid Cascade Hypothesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder and the most common cause of dementia, posing a significant global health challenge.[1][2] The amyloid cascade hypothesis has been the dominant theory for AD pathogenesis for decades, positing that the accumulation of amyloid-β (Aβ) peptides in the brain is the primary event that triggers a cascade of downstream pathological events, including the formation of neurofibrillary tangles, neuronal cell death, and dementia.[3][4][5] Aβ peptides are generated from the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: the β-site APP cleaving enzyme 1 (BACE1) and γ-secretase.[1] BACE1 performs the initial and rate-limiting step in this process, making it a prime therapeutic target for reducing Aβ production.[3][6] This guide provides an in-depth technical overview of BACE1 inhibitors, using BACE1-IN-1 as a representative compound, and their role within the framework of the amyloid cascade hypothesis. It covers the mechanism of action, quantitative data on inhibitory activity, detailed experimental protocols, and the broader context of BACE1 inhibitor drug development.

The Amyloid Cascade Hypothesis and the Role of BACE1

The amyloid cascade hypothesis, first proposed in the early 1990s, suggests that the deposition of Aβ is the initiating trigger in AD pathology.[4][7][8] This hypothesis is supported by genetic evidence from familial forms of AD, where mutations in the genes for APP and presenilins (the catalytic component of γ-secretase) lead to increased production of Aβ, particularly the more aggregation-prone Aβ42 form.[2][4]

The generation of Aβ is a two-step proteolytic process:

-

β-Cleavage: BACE1, a type I transmembrane aspartyl protease, cleaves APP at the N-terminus of the Aβ domain. This cleavage releases a large soluble ectodomain (sAPPβ) and leaves a 99-amino acid C-terminal fragment (C99) embedded in the membrane.[9][10]

-

γ-Cleavage: The γ-secretase complex then cleaves C99 at various points within its transmembrane domain to release Aβ peptides of different lengths (most commonly Aβ40 and Aβ42) and the APP intracellular domain (AICD).[9]

Alternatively, APP can be processed by α-secretase in a non-amyloidogenic pathway, which cleaves within the Aβ sequence, thereby precluding Aβ formation.[11][12] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway; its inhibition is therefore a key strategy to shift APP processing towards the non-amyloidogenic pathway and reduce Aβ levels.[13][14]

BACE1-IN-1: A Representative BACE1 Inhibitor

BACE1 inhibitors are a class of small molecules designed to bind to the active site of the BACE1 enzyme, preventing it from cleaving APP.[15] The development of potent, selective, and brain-penetrant BACE1 inhibitors has been a major focus of AD drug discovery for nearly two decades.[1][3] "BACE1-IN-1" is used here as a representative term for this class of compounds, which have been instrumental in both preclinical research and clinical trials.

Mechanism of Action

BACE1 inhibitors are typically designed as transition-state isosteres that mimic the substrate of BACE1 at its cleavage site.[3][16] They fit into the enzyme's active site, which contains two catalytic aspartate residues (Asp32 and Asp228), and form strong interactions, thereby blocking the access of APP.[17][18] By inhibiting BACE1, these compounds effectively halt the first step of Aβ production, leading to a decrease in all downstream products, including C99 and Aβ peptides.[9][15]

Quantitative Data on BACE1 Inhibitors

The evaluation of BACE1 inhibitors involves assessing their potency against BACE1, their selectivity over related aspartyl proteases like BACE2 and Cathepsin D (CatD), and their ability to reduce Aβ in cellular and in vivo models. The following tables summarize representative quantitative data for several BACE1 inhibitors that have been extensively studied.

| Compound | BACE1 IC₅₀ / Kᵢ | BACE2 IC₅₀ / Kᵢ | Cathepsin D Kᵢ | Aβ Reduction (Cell-based IC₅₀) | Reference |

| Verubecestat (MK-8931) | Kᵢ = 2.2 nM | Kᵢ = 0.38 nM | Kᵢ >> 100,000 nM | Aβ42 IC₅₀ = 0.7 nM (HEK293) | [10][19] |

| Lanabecestat (AZD3293) | Kᵢ = 0.4 nM | Kᵢ = 0.8 nM | Kᵢ = 3797 nM | Aβ40 IC₅₀ = 0.08 nM (SH-SY5Y) | [1][19] |

| CNP520 | Kᵢ = 11 nM (hBACE1) | Kᵢ = 30 nM (hBACE2) | Kᵢ = 205,000 nM | Not explicitly stated in provided abstracts | [1] |

| AZD-3839 | IC₅₀ = 80 nM (enzyme) | 14-fold selectivity over BACE2 | >1000-fold selectivity over CatD | Aβ40 IC₅₀ = 4.8 nM | [20] |

| LY2811376 | IC₅₀ = 0.9 nM | Not specified | Not specified | Not specified | [21] |

Table 1: In Vitro Potency and Selectivity of Representative BACE1 Inhibitors.

| Compound | Animal Model | Dose | Aβ Reduction (Brain) | Aβ Reduction (CSF) | Reference |

| Verubecestat (MK-8931) | Healthy Volunteers | 10-60 mg | Not Applicable | Up to 80-90% | [22] |

| Lanabecestat (AZD3293) | Mouse, Guinea Pig | Oral | Dose-dependent | Dose-dependent | [20] |

| CNP520 | Rats, Dogs | Oral | Marked reduction | Marked reduction | [1] |

| E2609 | Healthy Volunteers | 400 mg | Not Applicable | Up to 85% | [22] |

Table 2: In Vivo Efficacy of Representative BACE1 Inhibitors in Preclinical and Clinical Studies.

Experimental Protocols

BACE1 Enzyme Inhibition Assay (FRET-based)

This protocol describes a common in vitro method to determine the inhibitory potential of a compound against purified BACE1 enzyme.

Principle: The assay uses a synthetic peptide substrate containing the BACE1 cleavage site, flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore via Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by BACE1, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity.

Materials:

-

Human recombinant BACE1 enzyme

-

BACE1 FRET substrate (e.g., Rh-EVNLDAEFK-Quencher)

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Test compounds (e.g., BACE1-IN-1) dissolved in DMSO

-

384-well black plates

-

Microplate spectrofluorometer

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add 10 µL of assay buffer.

-

Add 10 µL of the BACE1 enzyme solution (e.g., 1.0 U/mL) to each well.

-

Add 10 µL of the diluted test compound or vehicle control (DMSO in buffer) to the appropriate wells.

-

Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of the BACE1 substrate solution (e.g., 750 nM).

-

Incubate the plate for 60 minutes at room temperature in the dark.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 545 nm, emission at 585 nm).[23]

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.[23]

Aβ Measurement in Cell Culture (ELISA)

This protocol outlines the measurement of secreted Aβ levels from cultured cells treated with a BACE1 inhibitor.

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of Aβ40 or Aβ42 in the cell culture medium. This sandwich ELISA uses two antibodies specific to different epitopes on the Aβ peptide.

Materials:

-

Cell line overexpressing human APP (e.g., SH-SY5Y-APP695 or HEK293-APP)

-

Cell culture medium and supplements

-

Test compound (BACE1-IN-1)

-

Aβ40/Aβ42 ELISA kit (containing capture antibody-coated plates, detection antibody, standards, and substrate)

-

Plate washer and microplate reader

Procedure:

-

Plate the APP-overexpressing cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or vehicle control for 24-48 hours.

-

Collect the conditioned cell culture medium from each well.

-

Centrifuge the medium to remove any cellular debris.

-

Perform the Aβ ELISA according to the manufacturer's protocol. This typically involves: a. Adding standards and conditioned media samples to the antibody-coated plate and incubating. b. Washing the plate to remove unbound material. c. Adding a biotinylated detection antibody and incubating. d. Washing the plate and adding a streptavidin-horseradish peroxidase (HRP) conjugate. e. Washing the plate and adding a colorimetric HRP substrate (e.g., TMB). f. Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

Generate a standard curve using the known Aβ standards and calculate the concentration of Aβ in the samples.

-

Determine the IC₅₀ value for Aβ reduction.

In Vivo Evaluation in an AD Mouse Model

This protocol provides a general workflow for assessing the efficacy of a BACE1 inhibitor in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD or APP/PS1).

Principle: The test compound is administered to the transgenic mice for a defined period. Brain and plasma/CSF samples are then collected to measure the reduction in Aβ levels and amyloid plaque pathology.

Materials:

-

Transgenic AD mice (e.g., 5xFAD)

-

Test compound (BACE1-IN-1) formulated for oral or other appropriate administration route

-

Anesthesia and surgical tools for tissue collection

-

Brain homogenization buffer

-

ELISA kits for Aβ40 and Aβ42

-

Histology equipment and reagents (for immunohistochemistry)

Procedure:

-

Dosing: Administer the test compound or vehicle to age-matched groups of transgenic mice daily (or as per the pharmacokinetic profile) for a period ranging from days to months.

-

Sample Collection: At the end of the treatment period, anesthetize the mice and collect blood (for plasma) and/or cerebrospinal fluid (CSF). Perfuse the animals with saline and harvest the brains.

-

Brain Homogenization: Dissect the brain (e.g., cortex and hippocampus) and homogenize the tissue in appropriate buffers to extract soluble and insoluble Aβ fractions.[24]

-

Aβ Quantification: Measure the levels of Aβ40 and Aβ42 in the brain homogenates, plasma, and CSF using specific ELISAs.[24]

-

Histological Analysis: Fix one brain hemisphere and process it for immunohistochemistry. Stain brain sections with antibodies against Aβ to visualize and quantify amyloid plaque burden.

-

Data Analysis: Compare the Aβ levels and plaque load between the treated and vehicle control groups to determine the in vivo efficacy of the inhibitor. Cognitive testing (e.g., Morris water maze) may also be performed before the end of the study to assess functional outcomes.[14]

Visualizations: Pathways and Workflows

Caption: Amyloidogenic processing of APP and the inhibitory action of BACE1-IN-1.

Caption: Experimental workflow for the development of a BACE1 inhibitor.

Caption: BACE1 substrates and their associated physiological pathways.

Role in Drug Development and Clinical Challenges

The strong genetic and biological validation of BACE1 as the key enzyme for Aβ production has made its inhibition a highly pursued strategy for AD therapy.[1][13] Numerous pharmaceutical companies have invested heavily in developing BACE1 inhibitors, with several compounds advancing to late-stage clinical trials.[22][25]

However, the development of BACE1 inhibitors has been fraught with challenges:

-

Blood-Brain Barrier (BBB) Penetration: Early inhibitors were often large, peptide-based molecules with poor BBB permeability. The development of smaller, non-peptidic molecules was a critical breakthrough.[3][25]

-

Clinical Efficacy: To date, all BACE1 inhibitors in late-stage clinical trials have failed to show a significant benefit on cognitive decline in patients with mild-to-moderate AD, despite successfully lowering brain Aβ levels.[25] This has raised questions about the timing of intervention, suggesting that treatment may need to begin much earlier, before significant and irreversible neurodegeneration has occurred.[1][22]

-

Mechanism-Based Side Effects: BACE1 is now known to cleave a variety of substrates besides APP, which are involved in important physiological processes.[10]

-

Neuregulin-1 (NRG1): BACE1 cleavage of NRG1 is critical for the myelination of neurons. Inhibition of this process is thought to be responsible for some observed side effects.[1][10]

-

CHL1: This molecule is involved in axonal guidance, and its processing by BACE1 is important for synaptic function.[10][22]

-

Other Substrates: A growing list of substrates highlights the diverse roles of BACE1, and inhibiting its function could lead to unforeseen adverse events.[22][26]

-

-

Off-Target Toxicity: Some clinical trial failures have been attributed to off-target effects, such as liver toxicity or retinal damage, which may not be related to the inhibition of BACE1 itself.[1][25]

Despite these setbacks, research into BACE1 inhibition continues. The prevailing view is that lowering Aβ is still a valid strategy, but that treatment must be initiated in the very early, preclinical stages of AD.[1][25] Furthermore, a moderate level of BACE1 inhibition (e.g., 50%) might be sufficient to slow Aβ accumulation over the long term while minimizing mechanism-based side effects.[10][22]

Conclusion

BACE1-IN-1 and other potent BACE1 inhibitors are invaluable tools for dissecting the amyloid cascade hypothesis and have confirmed the central role of BACE1 in Aβ production in both preclinical models and humans. While the journey to a successful BACE1 inhibitor therapy for Alzheimer's disease has been challenging, the knowledge gained from these efforts has profoundly advanced our understanding of AD pathogenesis. Future strategies will likely focus on earlier intervention in at-risk populations and on optimizing the therapeutic window to achieve a meaningful reduction in Aβ pathology without causing significant side effects from the inhibition of other essential physiological pathways. The continued study of BACE1 and its inhibitors remains a critical component of the multifaceted approach required to combat Alzheimer's disease.

References

- 1. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Alzheimer's Disease and the Amyloid Cascade Hypothesis: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alzheimer's disease - Wikipedia [en.wikipedia.org]

- 6. The Alzheimer's disease β-secretase enzyme, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. The Amyloid Cascade Hypothesis in Alzheimer’s Disease: Should We Change Our Thinking? [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Beta-secretase 1 - Wikipedia [en.wikipedia.org]

- 13. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 15. What are BACE1 inhibitors and how do they work? [synapse.patsnap.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. BACE1 Enzyme Inhibition Assay [bio-protocol.org]

- 24. BACE1 inhibition more effectively suppresses initiation than progression of β-amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 25. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]

- 26. BACE1: More than just a β‐secretase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel BACE1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the strategies, methodologies, and challenges associated with the discovery and development of novel inhibitors for the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a primary therapeutic target for Alzheimer's disease.

Introduction: The Role of BACE1 in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1] A central pathological hallmark of AD is the accumulation of amyloid-β (Aβ) peptides in the brain, which form extracellular plaques.[2][3] The "amyloid hypothesis" posits that this accumulation of Aβ is a critical initiating event in the disease's progression.[4][5]

BACE1, also known as β-secretase, is a transmembrane aspartyl protease that catalyzes the first and rate-limiting step in the production of Aβ peptides from the amyloid precursor protein (APP).[1][2][6][7] Genetic evidence, such as a protective mutation in the APP gene that reduces BACE1 cleavage, strongly supports the hypothesis that inhibiting BACE1 can lower Aβ production and potentially modify the course of AD.[2] This makes BACE1 a highly attractive target for the development of disease-modifying therapies.[2][6][8]

The BACE1 Signaling Pathway in Aβ Production

The generation of Aβ is a two-step proteolytic process. First, BACE1 cleaves the extracellular domain of APP. This cleavage produces a large, soluble ectodomain (sAPPβ) and a membrane-bound C-terminal fragment known as C99.[2][3] The C99 fragment is then subsequently cleaved by the γ-secretase complex, an intramembrane protease, which releases the Aβ peptide and the APP intracellular domain (AICD).[2][3] The length of the Aβ peptide can vary, with the Aβ42 form being particularly prone to aggregation and plaque formation.[2]

A Standardized Workflow for BACE1 Inhibitor Discovery

The development of BACE1 inhibitors follows a rigorous, multi-stage drug discovery pipeline. This process begins with initial screening to identify hit compounds and progresses through lead optimization and preclinical studies before entering clinical trials. The goal is to develop potent, selective, and bioavailable compounds that can cross the blood-brain barrier (BBB).

Key Classes and Quantitative Data of BACE1 Inhibitors

The design of BACE1 inhibitors has evolved significantly, moving from large, peptide-based molecules to smaller, non-peptidomimetic compounds with better drug-like properties.[4][5] These inhibitors are often designed to interact with the two catalytic aspartate residues (Asp32 and Asp228) in the BACE1 active site.[9]

Below is a table summarizing representative BACE1 inhibitors from different structural classes and their corresponding inhibitory potencies.

| Compound | Class | BACE1 IC₅₀ / Kᵢ | Cellular Activity (EC₅₀) | Reference |

| Verubecestat (MK-8931) | Iminothiadiazine dioxide | Kᵢ = 1.8 nM | 1 nM | [10] |

| Lanabecestat (AZD3293) | Amidine | IC₅₀ = 0.6 nM | Not specified | [11] |

| Atabecestat (JNJ-54861911) | Aminodihydrothiazine | IC₅₀ = 6.9 nM | 30 nM | [12] |

| Elenbecestat (E2609) | Aminoimidazole | IC₅₀ = 4.7 nM | 16 nM | [12] |

| GSK188909 | Hydroxyethylamine (HEA) | IC₅₀ = 4 nM | 5 nM | [10] |

| Piperazine derivative 6 | Piperazine | IC₅₀ = 0.18 nM | 7 nM | [10] |

IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) values indicate the potency of the inhibitor. EC₅₀ (Half-maximal effective concentration) reflects activity in a cell-based environment.

Detailed Experimental Protocols

A. Protocol for In Vitro BACE1 Inhibition FRET Assay

This protocol describes a typical Fluorescence Resonance Energy Transfer (FRET) assay used for screening BACE1 inhibitors.[13]

Objective: To determine the in vitro potency (IC₅₀) of test compounds against recombinant human BACE1 enzyme.

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET substrate (e.g., a peptide with a fluorophore and a quencher flanking the BACE1 cleavage site)

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.5

-

Test compounds dissolved in DMSO

-

384-well black plates

-

Microplate spectrofluorometer

Procedure:

-

Compound Preparation: Serially dilute test compounds in DMSO to create a concentration gradient. Further dilute these into Assay Buffer to a final 2% DMSO concentration.

-

Reaction Mixture: In each well of the 384-well plate, add the following in order:

-

10 µL of Assay Buffer

-

10 µL of test compound dilution (or DMSO for control)

-

10 µL of BACE1 enzyme solution (e.g., 1.0 U/mL in Assay Buffer)

-

-

Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of the BACE1 FRET substrate solution (e.g., 750 nM in Assay Buffer) to each well to start the reaction.

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.[14]

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., excitation at 545 nm and emission at 585 nm).[14]

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = [1 – (Fluorescence_Sample – Fluorescence_Blank) / (Fluorescence_Control – Fluorescence_Blank)] * 100

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

B. Representative Synthesis of a BACE1 Inhibitor: Verubecestat (MK-8931)

The synthesis of Verubecestat has undergone several generations of optimization to improve efficiency and yield.[15][16] The following outlines a key step from a second-generation synthesis, highlighting a copper-catalyzed C-N coupling reaction.[16][17]

Objective: To couple an aryl bromide with a picolinamide to form a key intermediate in the Verubecestat synthesis.

Reaction Scheme: Aryl Bromide + 5-Fluoropicolinamide --(CuI, ligand, base)--> N-(Aryl)-5-fluoropicolinamide Intermediate

Materials:

-

Aryl bromide precursor

-

5-Fluoropicolinamide

-

Copper(I) iodide (CuI)

-

A suitable ligand (e.g., a diamine)

-

A suitable base (e.g., K₂CO₃ or Cs₂CO₃)

-

A suitable solvent (e.g., Dioxane or Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reactor Setup: To a dry reaction vessel under an inert atmosphere, add the aryl bromide precursor, 5-fluoropicolinamide, the base (e.g., K₂CO₃), and the copper(I) iodide catalyst.

-

Solvent and Ligand Addition: Add the solvent (e.g., Dioxane) and the ligand to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a specified temperature (e.g., 80-110°C) and stir vigorously for a period sufficient to drive the reaction to completion (typically monitored by HPLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by crystallization from a suitable solvent system (e.g., isopropyl alcohol/water), to yield the desired C-N coupled product with high purity.[16] This crystallization step is often critical for removing diastereomeric impurities.[16]

Challenges and Future Directions

Despite being a well-validated target, the development of BACE1 inhibitors has been fraught with challenges. Several promising candidates have failed in late-stage clinical trials due to a lack of efficacy or mechanism-based side effects.[18]

-

Selectivity: BACE1 has structural similarity to other aspartyl proteases like BACE2 and Cathepsin D. Off-target inhibition, particularly of Cathepsin D, has been linked to ocular toxicity in preclinical models.[19]

-

Blood-Brain Barrier (BBB) Permeability: Inhibitors must be able to efficiently cross the BBB to reach their target in the central nervous system. This often requires small, lipophilic molecules, which can be difficult to design with high potency.[12][20]

-

Physiological Roles of BACE1: BACE1 cleaves numerous substrates besides APP, some of which are involved in processes like myelination and synaptic function.[2][7] Chronic inhibition of these pathways could lead to adverse effects.

-

Timing of Intervention: It is now widely believed that BACE1 inhibition may be most effective in the very early, presymptomatic stages of AD, before significant amyloid plaque deposition has occurred.[21] Future trials are increasingly focusing on this patient population, identified by biomarkers.[18]

Conclusion

BACE1 remains a compelling and rational target for the treatment of Alzheimer's disease. While clinical setbacks have highlighted significant hurdles, the lessons learned are invaluable. Future success in this area will depend on designing highly selective inhibitors, optimizing their pharmacokinetic properties for brain penetration, and initiating treatment at the earliest stages of the disease. The continued refinement of synthetic routes and the application of novel discovery platforms will be crucial in the ongoing effort to develop a safe and effective BACE1 inhibitor therapy.

References

- 1. mdpi.com [mdpi.com]

- 2. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Alzheimer's disease β-secretase enzyme, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Drug Discovery to Drug Development of BACE1 Inhibitor as Antialzheimer's: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of biphenylacetamide-derived inhibitors of BACE1 using de novo structure-based molecular design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alzheimer's β-Secretase (BACE1) Regulates the cAMP/PKA/CREB Pathway Independently of β-Amyloid | Journal of Neuroscience [jneurosci.org]

- 8. biorxiv.org [biorxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BACE1 Enzyme Inhibition Assay [bio-protocol.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis of Verubecestat, a BACE1 Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. BACE1 inhibition more effectively suppresses initiation than progression of β-amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. An AI-Driven Framework for Discovery of BACE1 Inhibitors for Alzheimer’s Disease (2024) | Evan Xie [scispace.com]

- 23. biorxiv.org [biorxiv.org]

The Role of B-secretase 1 (BACE1) in Peripheral Tissues and Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

B-site amyloid precursor protein cleaving enzyme 1 (BACE1), a type I transmembrane aspartyl protease, is renowned for its critical role in the pathogenesis of Alzheimer's disease through its cleavage of the amyloid precursor protein (APP), initiating the production of amyloid-beta (Aβ) peptides. While the majority of BACE1 research has centered on its function in the central nervous system, a growing body of evidence highlights its significant involvement in regulating metabolic processes in peripheral tissues. This technical guide provides an in-depth exploration of BACE1's function in peripheral glucose and lipid homeostasis, its impact on insulin and leptin signaling, and the metabolic consequences of its inhibition. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating metabolic diseases and the potential off-target effects of BACE1 inhibitors.

BACE1 Function in Glucose Homeostasis and Insulin Sensitivity

Emerging evidence strongly indicates that BACE1 is a key regulator of glucose metabolism and insulin sensitivity in peripheral tissues, including the liver, skeletal muscle, and adipose tissue.

Impact on Insulin Receptor (InsR) Processing and Signaling

A primary mechanism through which BACE1 influences glucose homeostasis is by directly cleaving the insulin receptor (InsR), a receptor tyrosine kinase crucial for mediating insulin's effects.

-

InsR as a BACE1 Substrate: The β-subunit of the insulin receptor (InsRβ) has been identified as a substrate for BACE1.[1]

-

Cleavage and Reduced InsR Levels: BACE1-mediated cleavage of InsRβ leads to the shedding of the insulin-binding ectodomain, resulting in reduced levels of functional InsR on the cell surface.[1][2] This impairment of insulin signaling contributes to insulin resistance.

-

Elevated BACE1 in Diabetes: Studies have shown that BACE1 levels and activity are elevated in the liver of mice with diet-induced obesity and in patients with Type 2 Diabetes Mellitus (T2DM).[1][2] This suggests a pathological role for BACE1 in the development of insulin resistance.

-

BACE1 Inhibition Restores InsR Levels: Treatment with BACE1 inhibitors has been shown to restore InsR levels, improve downstream insulin signaling pathways, and consequently enhance insulin sensitivity and glucose tolerance in animal models of T2DM.[1][2]

Metabolic Phenotype of BACE1 Knockout Mice

Studies using BACE1 knockout (BACE1-/-) mice have provided crucial insights into its role in metabolism. These mice exhibit a distinct metabolic phenotype characterized by:

-

Reduced Body Weight and Adiposity: BACE1-/- mice are leaner and have decreased body fat compared to their wild-type littermates.[3][4]

-

Protection from Diet-Induced Obesity: When fed a high-fat diet (HFD), BACE1-/- mice are resistant to developing obesity.[3][4]

-

Improved Glucose Tolerance and Insulin Sensitivity: BACE1-/- mice show enhanced glucose disposal and are more sensitive to insulin.[3][4]

-

Increased Energy Expenditure: These mice have higher energy expenditure, which contributes to their lean phenotype.[3][4]

BACE1 Function in Lipid Metabolism

BACE1's influence extends to the regulation of lipid metabolism, further underscoring its multifaceted role in peripheral tissues.

Regulation of Thermogenesis in Brown Adipose Tissue (BAT)

-

Increased UCP1 Expression: The loss of BACE1 is associated with increased levels of uncoupling protein 1 (UCP1) in brown adipose tissue (BAT).[3][4] UCP1 is a key protein for non-shivering thermogenesis, a process that dissipates energy as heat.

-

Enhanced Metabolic Inefficiency: The upregulation of UCP1, along with UCP2 and UCP3 in skeletal muscle, suggests increased uncoupled respiration and metabolic inefficiency in BACE1-/- mice, contributing to their resistance to weight gain.[3][4]

-

Dicer1-miR-328-Bace1 Signaling: A signaling pathway involving Dicer1 and miR-328 has been shown to control BAT differentiation, with BACE1 acting as a downstream target. Inhibition of BACE1 in this context improves BAT function.[5]

BACE1 and Leptin Signaling

Leptin, an adipocyte-derived hormone, plays a critical role in regulating appetite and energy balance. Recent studies suggest a link between BACE1 and leptin signaling.

-

Leptin and BACE1 Expression: Leptin has been shown to attenuate the expression of BACE1.[6][7]

-

SIRT1-Dependent Pathway: This effect of leptin on BACE1 expression is mediated, at least in part, through the activation of the SIRT1 signaling pathway, which can reduce the transcriptional activity of NF-κB, a known regulator of BACE1 transcription.[6][7]

-

Improved Leptin Sensitivity in BACE1 Deficient Mice: Reducing BACE1 levels improves leptin sensitivity, independent of adiposity.[8] Pharmacological inhibition of BACE1 restores hypothalamic leptin sensitivity in obese mice.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on BACE1 knockout (BACE1-/-) mice, providing a comparative overview of the metabolic phenotype.

Table 1: Body Weight and Composition in BACE1-/- Mice

| Parameter | Wild-Type (WT) | BACE1-/- | Diet | Age | Reference |

| Body Weight (g) | 46.2 ± 0.5 | 42.8 ± 2.6 (BACE1+/-) | High-Fat Diet | End of study | [3] |

| Total Body Fat (%) | ~18 | ~12 | Regular Chow | 8 months | [3] |

| Fat Mass (g) | Significantly higher | Significantly lower | High-Fat Diet | - | [3] |

| Fasting Blood Leptin (ng/ml) | ~8 | ~3 | Regular Chow | 8 months | [3] |

Table 2: Glucose Homeostasis in BACE1-/- Mice

| Parameter | Wild-Type (WT) | BACE1-/- | Condition | Reference |

| Glucose Tolerance Test (GTT) | Higher glucose excursion | Improved glucose clearance | - | [1] |

| Insulin Tolerance Test (ITT) | Higher glucose levels | Enhanced insulin sensitivity | - | [1] |

| Fasting Blood Glucose | Higher | Lower | High-Fat Diet | [10] |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the cited research. For detailed, step-by-step protocols, it is recommended to consult the original publications.

Animal Studies

-

Mouse Models: BACE1 knockout (BACE1-/-) and wild-type (WT) littermate mice on a C57BL/6J background are commonly used.[11]

-

Diet-Induced Obesity: To induce obesity and insulin resistance, mice are often fed a high-fat diet (HFD) containing 45-60% of calories from fat for a period of several weeks to months.[1][11]

-

BACE1 Inhibitor Treatment: BACE1 inhibitors, such as Elenbecestat, can be administered via oral gavage or osmotic minipumps to assess the pharmacological effects of BACE1 inhibition.[1][2]

Metabolic Phenotyping

-

Oral Glucose Tolerance Test (OGTT):

-

Insulin Tolerance Test (ITT):

-

Energy Expenditure Measurement:

-

House individual mice in metabolic cages (e.g., Comprehensive Lab Animal Monitoring System - CLAMS).

-

Measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure.[13]

-

Simultaneously monitor food intake and locomotor activity.[13]

-

Molecular Biology and Biochemistry Techniques

-

Western Blotting:

-

Homogenize tissue samples (e.g., liver, skeletal muscle, adipose tissue) in lysis buffer.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate proteins by SDS-PAGE and transfer to a membrane (e.g., PVDF).

-

Incubate the membrane with primary antibodies against target proteins (e.g., BACE1, InsRβ, p-Akt, UCP1) and a loading control (e.g., β-actin).

-

Incubate with a corresponding secondary antibody conjugated to a detectable marker (e.g., HRP).

-

Visualize and quantify protein bands using an imaging system.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Isolate total RNA from tissues.

-

Synthesize cDNA using reverse transcriptase.

-

Perform PCR using gene-specific primers for target genes (e.g., Bace1, Ucp1) and a housekeeping gene (e.g., Gapdh).

-

Analyze the relative gene expression using the ΔΔCt method.

-

Conclusion and Future Directions

The evidence strongly supports a significant role for BACE1 in the regulation of peripheral metabolism. Its ability to modulate insulin signaling, thermogenesis, and leptin sensitivity positions it as a potential therapeutic target for metabolic diseases such as obesity and type 2 diabetes. However, the development of BACE1 inhibitors for these conditions requires careful consideration of its physiological functions in the central nervous system and other peripheral tissues.

Future research should focus on:

-

Identifying additional peripheral BACE1 substrates to fully elucidate its metabolic functions.

-

Investigating the tissue-specific roles of BACE1 in metabolic regulation.

-

Developing BACE1 inhibitors with improved selectivity and safety profiles for potential therapeutic use in metabolic disorders.

-

Exploring the long-term metabolic consequences of BACE1 inhibition in preclinical and clinical studies.

A deeper understanding of BACE1's peripheral functions will be crucial for the safe and effective development of BACE1-targeted therapies, not only for Alzheimer's disease but also for a range of metabolic disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. The beta secretase BACE1 regulates the expression of insulin receptor in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reduction in BACE1 decreases body weight, protects against diet-induced obesity and enhances insulin sensitivity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reduction in BACE1 decreases body weight, protects against diet-induced obesity and enhances insulin sensitivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dicer1-miR-328-Bace1 signalling controls brown adipose tissue differentiation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Leptin attenuates BACE1 expression and Amyloid-β genesis via the activation of SIRT1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Leptin attenuates BACE1 expression and amyloid-β genesis via the activation of SIRT1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 10. biorxiv.org [biorxiv.org]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Crossroads of Amyloid and Inflammation: A Technical Guide to BACE1 in Alzheimer's Disease

For Immediate Release

This technical guide provides an in-depth examination of the multifaceted role of β-site amyloid precursor protein (APP) cleaving enzyme 1 (BACE1) in the pathogenesis of Alzheimer's disease (AD), with a specific focus on its intersection with neuroinflammatory processes. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents key quantitative data, details essential experimental protocols, and illustrates complex biological pathways to facilitate advanced research and therapeutic development.

Executive Summary

BACE1 is unequivocally recognized as the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, the principal component of the amyloid plaques that characterize Alzheimer's disease.[1][2] However, a growing body of evidence reveals a more complex role for BACE1, deeply intertwined with the chronic neuroinflammation that contributes significantly to AD neurodegeneration.[2][3] BACE1 expression and activity are not static; they are dynamically regulated by pro-inflammatory stimuli, and in turn, BACE1 can modulate the activity of immune cells in the brain, primarily microglia and astrocytes. This guide explores this toxic feedback loop, highlighting BACE1 as a critical node linking the amyloidogenic pathway with inflammatory cascades. Understanding this dual role is paramount for the development of effective and safe BACE1-targeted therapeutics.

The Canonical Role of BACE1 in Amyloidogenesis

The primary function attributed to BACE1 is the initial proteolytic cleavage of the amyloid precursor protein (APP). This enzymatic action, occurring within the endosomal pathway, is the first of a two-step process that generates Aβ peptides.

-

β-Secretase Cleavage: BACE1 cleaves APP at the N-terminus of the Aβ domain, releasing a large soluble ectodomain (sAPPβ) and leaving a 99-amino acid C-terminal fragment (C99) anchored in the membrane.[1]

-

γ-Secretase Cleavage: The C99 fragment is subsequently cleaved by the γ-secretase complex, releasing the Aβ peptide and the APP intracellular domain (AICD).[1]

This amyloidogenic pathway is central to the "amyloid cascade hypothesis," which posits that the accumulation of Aβ is the primary trigger for the pathological cascade of AD, including neuroinflammation and neurofibrillary tangle formation.[1]

BACE1 at the Nexus of Neuroinflammation

Neuroinflammation in AD is driven by the brain's resident immune cells, microglia and astrocytes. Initially a protective response to clear Aβ and cellular debris, this inflammatory state becomes chronic and sustained, releasing a barrage of neurotoxic molecules.[2] BACE1 is a key player in this process, both as a target of and a contributor to the inflammatory milieu.

Regulation of BACE1 by Pro-inflammatory Cytokines

In the AD brain, activated microglia and astrocytes release pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ).[3] These cytokines can directly upregulate BACE1 expression and activity through the activation of specific transcription factors.

-

NF-κB Pathway: TNF-α signaling can activate the nuclear factor-kappa B (NF-κB) pathway. Activated NF-κB translocates to the nucleus and binds to response elements in the BACE1 promoter, driving its transcription.[2][4] Aβ itself can also trigger this pathway, creating a vicious cycle of inflammation and Aβ production.[2]

-

JAK/STAT Pathway: IFN-γ activates the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway. Specifically, IFN-γ leads to the phosphorylation of STAT1, which then promotes BACE1 gene expression.[5] Another study has implicated STAT3 activation downstream of BACE1 in microglia, suggesting a complex interplay.[6]

BACE1 Expression and Activity in Glial Cells

While neurons are the primary source of BACE1 in the healthy brain, its expression is significantly increased in reactive astrocytes and microglia surrounding amyloid plaques in the AD brain.[5][7] This glial BACE1 contributes to the local production of Aβ, exacerbating plaque formation and the associated inflammatory response.[3][7]

BACE1-Mediated Modulation of Microglial Function

Recent studies suggest that BACE1's role in inflammation extends beyond Aβ production. BACE1 inhibition or deletion in microglia has been shown to enhance their phagocytic capacity, leading to more efficient clearance of amyloid plaques.[8] The mechanism appears to involve the modulation of signaling pathways like PI3K–mTOR–HIF-1α, which are crucial for microglial activation and metabolic reprogramming.[8] Furthermore, BACE1 inhibition can suppress the activation of STAT3, a key regulator of the pro-inflammatory phenotype in microglia, thereby shifting them towards an anti-inflammatory and pro-phagocytic state.[6][9]

Quantitative Data Summary

The upregulation of BACE1 and the effects of its inhibition have been quantified across numerous studies. The following tables summarize key findings.

Table 1: BACE1 Expression and Activity in AD and MCI

| Comparison Group | Brain Region | Parameter | Fold Change / % Increase | Reference |

|---|---|---|---|---|

| AD vs. Control | Temporal Cortex | BACE1 Protein | Significant Increase | [10] |

| MCI vs. Control | Temporal Cortex | BACE1 Protein | Significant Increase | [10] |

| AD vs. Control | Temporal Cortex | BACE1 Activity | Significant Increase | [10] |

| MCI vs. Control | Temporal Cortex | BACE1 Activity | Significant Increase | [10] |

| AD vs. Control | Plasma | BACE1 Protein | ~3.4-fold increase | [11] |

| 5xFAD vs. WT Mice | Siglech+ Microglia | Bace1 mRNA | ~50% Increase |[8][12] |

Table 2: Effects of BACE1 Inhibition on Aβ and Non-Aβ Substrates

| Model / Study | BACE1 Inhibitor | Measured Outcome | % Reduction vs. Control | Reference |

|---|---|---|---|---|

| 5xFAD Mice | Microglial Bace1 Deletion | Insoluble Aβ Levels (3 mo) | ~34% | [8] |

| 5xFAD Mice | Microglial Bace1 Deletion | Soluble Aβ Levels (3 mo) | ~38% | [8] |

| Adult Mice | Elenbecestat | Brain Aβ Levels | ~54% | |

| Adult Mice | Shionogi Compound 1 | Brain Aβ Levels | ~68% | |

| Adult Mice | Elenbecestat | Brain sSez6 Levels | ~73% |

| Adult Mice | Shionogi Compound 1 | Brain sSez6 Levels | ~83% | |

Key Experimental Protocols

Reproducible and standardized methodologies are crucial for advancing research in this field. This section provides detailed protocols for essential experiments used to investigate BACE1's role.

BACE1 Enzymatic Activity Assay (Fluorogenic Substrate)

This protocol describes the quantification of BACE1 activity from brain tissue or cell lysates using a fluorogenic peptide substrate.

Materials and Reagents:

-

Sample Homogenizing Buffer: Cell lysis buffer (e.g., Invitrogen FNN0021) with protease and phosphatase inhibitors.

-

Assay Buffer: 0.2 M Sodium Acetate, pH 4.5.

-

BACE1 Substrate (Fluorogenic): e.g., Sigma 565758, dissolved in DMSO.

-

BACE1 Inhibitor (for negative control): e.g., Sigma S4562, dissolved in DMSO.

-

Recombinant active β-secretase (for positive control).

-

96-well black, flat-bottom plates.

-

Fluorometric plate reader (Excitation: ~320 nm, Emission: ~405 nm).

Procedure:

-

Sample Preparation: Homogenize brain tissue or lyse cells in cold Sample Homogenizing Buffer. Centrifuge to pellet debris and collect the supernatant. Determine total protein concentration using a BCA assay.

-

Plate Setup (in triplicate):

-

Background Wells: 50 µL Assay Buffer.

-

Positive Control Wells: 46 µL Assay Buffer + 4 µL active β-secretase.

-

Negative Control Wells: 44 µL Assay Buffer + 4 µL active β-secretase + 2 µL β-secretase inhibitor.

-

Sample Wells: Dilute all samples to an equal concentration (e.g., 1 µg/µL) in Assay Buffer to a final volume of 50 µL.

-

-

Reaction Initiation: Add 50 µL of the BACE1 substrate solution to all wells.

-

Incubation and Reading: Immediately place the plate in the plate reader, pre-heated to 37°C. Read fluorescence kinetically every 5 minutes for 1-2 hours. Alternatively, perform a single endpoint reading after a defined incubation period.

-

Data Analysis: Subtract the background fluorescence from all readings. Calculate the rate of fluorescence increase (slope of the kinetic curve) for each sample. Normalize BACE1 activity to the total protein concentration of the lysate.

Western Blotting for BACE1 and APP

This protocol allows for the detection and semi-quantification of BACE1 and APP protein levels in cell or tissue lysates.

Materials and Reagents:

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

SDS-PAGE gels (12% acrylamide).

-

PVDF membranes.

-

Blocking Buffer: 5% (w/v) non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibodies: Rabbit anti-BACE1 (e.g., Cell Signaling Technology, 5606), Mouse anti-APP (e.g., C-terminal, Sigma A8717).

-

Loading Control Antibody: Anti-GAPDH or anti-β-actin.

-

HRP-conjugated Secondary Antibodies: Anti-rabbit IgG and anti-mouse IgG.

-

ECL Western blotting detection reagent.

Procedure:

-

Lysate Preparation: Prepare protein lysates as described in 5.1.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer separated proteins from the gel to a PVDF membrane using a semi-dry or wet transfer system.

-

Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each in TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 6. Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Use densitometry software (e.g., ImageJ) to quantify band intensity. Normalize the intensity of the target protein band (BACE1 or APP) to the loading control band.

Immunohistochemistry (IHC) for BACE1 in Brain Tissue

This protocol is for the visualization of BACE1 localization within fixed brain tissue sections.

Materials and Reagents:

-

Paraformaldehyde (4%) in PBS for perfusion and fixation.

-

Sucrose solutions (e.g., 20-30% in PBS) for cryoprotection.

-

Cryostat or sliding microtome.

-

Antigen Retrieval Solution: e.g., 10 mM Sodium Citrate buffer, pH 6.0.

-

Permeabilization/Blocking Buffer: PBS containing 0.3% Triton X-100 and 5% normal serum (e.g., donkey or goat).

-

Primary Antibody: Rabbit anti-BACE1.

-

Fluorescent Secondary Antibody: e.g., Alexa Fluor 594 anti-rabbit IgG.

-

Nuclear Stain: DAPI.

-

Mounting Medium.

Procedure:

-

Tissue Preparation: Anesthetize the animal and perfuse transcardially with PBS followed by 4% paraformaldehyde. Post-fix the brain overnight, then cryoprotect in sucrose solution.

-

Sectioning: Cut 30-40 µm thick coronal or sagittal sections using a cryostat or microtome.

-

Antigen Retrieval: Heat sections in Antigen Retrieval Solution (e.g., 95°C for 20 minutes) to unmask epitopes.

-

Blocking and Permeabilization: Incubate sections in Permeabilization/Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate sections with the primary anti-BACE1 antibody (diluted in blocking buffer) for 24-48 hours at 4°C.

-

Washing: Wash sections three times for 10 minutes each in PBS.

-

Secondary Antibody Incubation: Incubate sections with the fluorescently labeled secondary antibody for 2 hours at room temperature, protected from light.

-

Staining and Mounting: Wash sections again as in step 6. Counterstain nuclei with DAPI. Mount sections onto slides using an anti-fade mounting medium.

-

Imaging: Visualize the staining using a confocal or fluorescence microscope.

ELISA for Pro-inflammatory Cytokines (TNF-α, IL-1β)

This protocol quantifies the concentration of specific cytokines in brain homogenates.

Materials and Reagents:

-

Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-1β). Kits typically include:

-

Coated 96-well plate with capture antibody.

-

Detection antibody.

-

Recombinant cytokine standard.

-

Assay diluent.

-

Substrate (e.g., TMB).

-

Stop solution.

-

-

Wash Buffer (e.g., PBS with 0.05% Tween 20).

-

Plate reader capable of measuring absorbance at 450 nm.

Procedure:

-

Sample Preparation: Prepare brain homogenates as described in 5.1. Ensure the lysis buffer is compatible with the ELISA kit.

-

Assay Protocol: Follow the manufacturer's instructions precisely. A general workflow is as follows: a. Prepare serial dilutions of the recombinant cytokine standard to generate a standard curve. b. Add standards and samples to the appropriate wells of the coated plate. Incubate for the specified time (e.g., 2 hours at RT). c. Wash the plate multiple times with Wash Buffer. d. Add the biotinylated detection antibody to each well. Incubate. e. Wash the plate. f. Add streptavidin-HRP conjugate to each well. Incubate. g. Wash the plate. h. Add the substrate solution and incubate until color develops. i. Add the stop solution to quench the reaction.

-

Reading and Analysis: Immediately read the absorbance at 450 nm. Plot the standard curve (absorbance vs. concentration). Use the standard curve to interpolate the concentration of the cytokine in each sample. Normalize the concentration to the total protein content of the homogenate.

Therapeutic Implications and Future Directions

The dual role of BACE1 in amyloidogenesis and neuroinflammation presents both opportunities and challenges for therapeutic intervention. While BACE1 inhibitors have proven highly effective at reducing brain Aβ levels, clinical trials have been largely unsuccessful, with some compounds leading to cognitive worsening. This may be due to on-target side effects from inhibiting the processing of other crucial BACE1 substrates involved in synaptic function and myelination (e.g., Neuregulin 1, SEZ6).

The findings discussed in this guide suggest that a more nuanced approach is required.

-

Targeted Inhibition: Developing strategies to selectively inhibit BACE1 in specific cell types (e.g., neurons vs. astrocytes) or subcellular compartments could maximize Aβ reduction while minimizing side effects.

-

Modulation, Not Ablation: Rather than complete enzymatic inhibition, modulating BACE1 activity to a level that reduces Aβ production without critically impairing its physiological functions may be a more viable strategy.

-

Combination Therapies: Targeting BACE1 in conjunction with anti-inflammatory therapies could provide a synergistic effect, simultaneously tackling both amyloid pathology and the chronic inflammatory cycle.

Future research must continue to unravel the complex, context-dependent functions of BACE1 and its diverse substrates. A deeper understanding of how BACE1 orchestrates neuroinflammatory responses will be critical to designing the next generation of disease-modifying therapies for Alzheimer's disease.

References

- 1. The Alzheimer’s β-secretase BACE1 localizes to normal presynaptic terminals and to dystrophic presynaptic terminals surrounding amyloid plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BACE1 is at the crossroad of a toxic vicious cycle involving cellular stress and β-amyloid production in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microglia and Astrocytes in Alzheimer’s Disease: Significance and Summary of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of BACE1 affected both its Aβ producing and degrading activities and increased Aβ42 and Aβ40 levels at high-level BACE1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Astrocytic expression of the Alzheimer's disease beta-secretase (BACE1) is stimulus-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Targeted BACE-1 inhibition in microglia enhances amyloid clearance and improved cognitive performance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Investigating BACE1 Expression in Different Brain Regions: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a critical enzyme in the pathogenesis of Alzheimer's disease (AD).[1][2] As the primary β-secretase, BACE1 initiates the amyloidogenic processing of the amyloid precursor protein (APP), leading to the production of the amyloid-β (Aβ) peptide, a principal component of the amyloid plaques found in the brains of AD patients.[1][2] Understanding the expression profile of BACE1 in different brain regions is crucial for elucidating its physiological and pathological roles and for the development of targeted therapeutic strategies. This technical guide provides a comprehensive overview of BACE1 expression, methodologies for its investigation, and the signaling pathways that regulate its expression.

Data Presentation: BACE1 Expression in Various Brain Regions

Quantitative and semi-quantitative data on BACE1 expression in the brain are essential for understanding its region-specific functions and its involvement in disease. The following tables summarize the available data on BACE1 protein and mRNA expression in different brain regions from healthy control subjects. It is important to note that absolute quantitative data is scarce in the literature, and much of the available information is based on relative expression levels.

Table 1: Relative BACE1 Protein Expression in Different Brain Regions

| Brain Region | Relative Protein Level | Species | Method | Source |

| Olfactory Bulb | Relatively higher | Mouse | Western Blot | [3] |

| Cortex | Uniform | Mouse | Western Blot | [3] |

| Hippocampus | Uniform | Mouse | Western Blot | [3] |

| Cerebellum | Uniform | Mouse | Western Blot | [3] |

| Brainstem | Uniform | Mouse | Western Blot | [3] |

| Temporal Cortex | Increased in AD | Human | Western Blot, ELISA | [4] |

Table 2: Relative BACE1 mRNA Expression in Different Brain Regions

| Brain Region | Relative mRNA Level | Species | Method | Source |

| Cerebellum | Almost equally distributed | Human | RT-PCR | [5] |

| Entorhinal Cortex | Almost equally distributed | Human | RT-PCR | [5] |

| Hippocampus | Almost equally distributed | Human | RT-PCR | [5] |

| Superior Frontal Gyrus | Almost equally distributed | Human | RT-PCR | [5] |

| Medial Temporal Gyrus | Significantly elevated in AD | Human | qPCR | [6] |

| Superior Parietal Gyrus | Significantly elevated in AD | Human | qPCR | [6] |

Experimental Protocols

Accurate and reproducible measurement of BACE1 expression is fundamental to research in this field. Below are detailed methodologies for key experiments used to quantify BACE1 protein and mRNA levels.

Western Blotting for BACE1 Protein Quantification

Western blotting is a widely used semi-quantitative technique to detect and compare the abundance of specific proteins in tissue homogenates.

1. Sample Preparation (Brain Tissue Homogenate):

-

Dissect the brain region of interest on ice.

-

Homogenize the tissue in ice-old lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.

-

Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

-